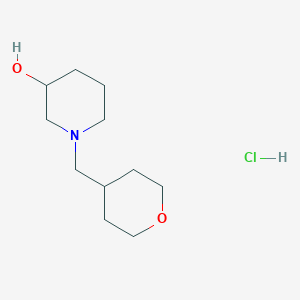

![molecular formula C17H11ClN2OS B2383476 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 844650-87-9](/img/structure/B2383476.png)

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

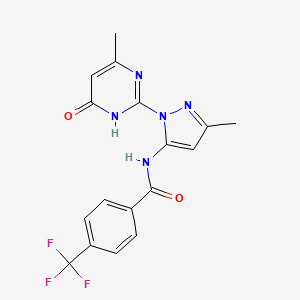

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The structure of pyrimidines is versatile and allows for a great number of modifications. This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .Applications De Recherche Scientifique

Nonlinear Optical Properties and Structural Analysis

The research on derivatives of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine has demonstrated significant applications in the field of nonlinear optics (NLO). A study focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including a derivative closely related to 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine, has shown promising results. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) for the analysis. The findings indicated that these derivatives exhibit larger NLO properties compared to a standard molecule, highlighting their potential for optoelectronic and high-tech applications (Hussain et al., 2020).

Electroorganic Synthesis

Another study explored the electrochemical synthesis of new benzofuro[2,3-d]pyrimidine derivatives, which are structurally similar to 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine. This research demonstrated the potential of electroorganic synthesis in creating these derivatives with good yields and purity, indicating the versatility and efficiency of this synthesis method in producing compounds with potential applications in various fields, including pharmaceuticals and materials science (Nematollahi & Goodarzi, 2002).

Anticancer Activity

The exploration of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine derivatives for anticancer activity has been a subject of interest. A study on the synthesis and antitumor activity of related pyrido[2,3-d]pyrimidine derivatives highlighted the potential of these compounds as potent inhibitors of mammalian dihydrofolate reductase, with significant activity against certain cancer models. This suggests the therapeutic potential of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine derivatives in cancer treatment (Grivsky et al., 1980).

Bioactivity and Pharmaceutical Applications

Benzofuro[3,2-d] pyrimidine derivatives, including those related to 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine, have been reviewed for their significant importance in the synthesis of pharmaceuticals. These compounds exhibit a range of activities such as antibacterial, anti-inflammatory, anticancer, and memory enhancement. The review of preparation methods and future prospects for these compounds indicates their vital role in drug development and therapeutics (Xu Wei-ming, 2010).

Propriétés

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKCTIZESVIED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)

![N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylpyridin-2-amine;hydrate;dihydrochloride](/img/structure/B2383404.png)

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)

![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)